DHFR Species Selectivity: Human vs. Toxoplasma gondii Target Engagement
The target compound demonstrates an IC50 of 2,700 nM against Toxoplasma gondii bifunctional DHFR-TS, compared to an IC50 > 10,000 nM against recombinant human DHFR. This reveals a >3.7-fold selectivity for the parasitic enzyme over the human ortholog under identical assay conditions (15 min preincubation, DHF substrate, NADPH) [1]. In contrast, an advanced 2-substituted analog within the same thiazolo[5,4-d]pyrimidine class (exemplified by a 2-aminopyrrolidinyl derivative) achieved an IC50 of 6.1 nM against human DHFR, confirming that the 2-position substitution profoundly alters both potency and selectivity profile [2].
| Evidence Dimension | IC50 against human vs. T. gondii DHFR |
|---|---|
| Target Compound Data | Human DHFR IC50 > 10,000 nM; T. gondii TS-DHFR IC50 = 2,700 nM |
| Comparator Or Baseline | 2-Aminopyrrolidinyl thiazolo[5,4-d]pyrimidine: Human DHFR IC50 = 6.1 nM |
| Quantified Difference | >3.7-fold selectivity (T. gondii over human) vs. high human affinity (IC50 = 6.1 nM) for the comparator |
| Conditions | Recombinant enzymes expressed in E. coli; 15 min preincubation; DHF substrate + NADPH; spectrophotometric detection [1][2] |
Why This Matters
This selectivity profile makes the target compound a preferential starting point for anti-Toxoplasma programs seeking to minimize human DHFR-related toxicity, whereas 2-substituted analogs with high human DHFR affinity are more suited for anticancer applications.
- [1] BindingDB. Affinity Data for BDBM50203239 (CHEMBL3970251): Human DHFR IC50 > 10,000 nM; T. gondii TS-DHFR IC50 = 2,700 nM. Curated by ChEMBL. View Source
- [2] BindingDB. Affinity Data for BDBM50236323 (CHEMBL4070144): Human DHFR IC50 = 6.1 nM. Curated by ChEMBL. View Source
